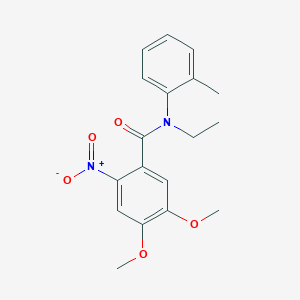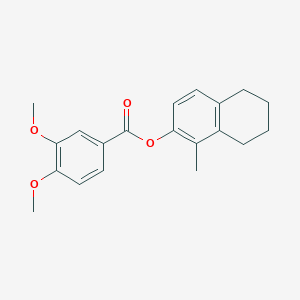
N-cyclopentyl-2,4,5-trimethoxybenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-cyclopentyl-2,4,5-trimethoxybenzamide, also known as CTM, is a chemical compound that has been studied extensively for its potential therapeutic applications. CTM belongs to the class of compounds known as benzamides, which have been shown to have a wide range of biological activities.
Wirkmechanismus
The exact mechanism of action of N-cyclopentyl-2,4,5-trimethoxybenzamide is not fully understood, but it is thought to involve the modulation of several signaling pathways. N-cyclopentyl-2,4,5-trimethoxybenzamide has been shown to inhibit the activity of several enzymes, including cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are involved in the production of pro-inflammatory molecules. N-cyclopentyl-2,4,5-trimethoxybenzamide has also been shown to activate the peroxisome proliferator-activated receptor gamma (PPARγ), which is involved in the regulation of glucose and lipid metabolism.
Biochemical and Physiological Effects:
N-cyclopentyl-2,4,5-trimethoxybenzamide has been shown to have several biochemical and physiological effects. In cancer cells, N-cyclopentyl-2,4,5-trimethoxybenzamide has been shown to induce cell cycle arrest and apoptosis, which can lead to the death of cancer cells. N-cyclopentyl-2,4,5-trimethoxybenzamide has also been shown to reduce the production of pro-inflammatory cytokines, which can help to reduce inflammation. In animal models, N-cyclopentyl-2,4,5-trimethoxybenzamide has been shown to reduce pain and improve glucose and lipid metabolism.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using N-cyclopentyl-2,4,5-trimethoxybenzamide in lab experiments is that it has been shown to have a wide range of biological activities, which makes it a versatile compound for studying various biological processes. However, one of the limitations of using N-cyclopentyl-2,4,5-trimethoxybenzamide is that it can be difficult to obtain in large quantities, which can limit its use in certain types of experiments.
Zukünftige Richtungen
For the study of N-cyclopentyl-2,4,5-trimethoxybenzamide include further investigation of its mechanism of action and the potential use of N-cyclopentyl-2,4,5-trimethoxybenzamide in combination with other compounds.
Synthesemethoden
The synthesis of N-cyclopentyl-2,4,5-trimethoxybenzamide involves several steps, including the reaction of 3,4,5-trimethoxybenzoic acid with cyclopentylmagnesium bromide to form the corresponding carboxylic acid, followed by the conversion of the carboxylic acid to the amide using thionyl chloride and ammonia. The final product is obtained by the reaction of the amide with 2-chloro-1,3-dimethylimidazolinium chloride in the presence of a base.
Wissenschaftliche Forschungsanwendungen
N-cyclopentyl-2,4,5-trimethoxybenzamide has been studied for its potential therapeutic applications in a variety of areas, including cancer, inflammation, and pain management. In cancer research, N-cyclopentyl-2,4,5-trimethoxybenzamide has been shown to inhibit the growth of several types of cancer cells, including breast, lung, and colon cancer cells. N-cyclopentyl-2,4,5-trimethoxybenzamide has also been shown to have anti-inflammatory properties and can reduce the production of pro-inflammatory cytokines. In addition, N-cyclopentyl-2,4,5-trimethoxybenzamide has been investigated for its potential use as an analgesic, as it has been shown to reduce pain in animal models.
Eigenschaften
IUPAC Name |
N-cyclopentyl-2,4,5-trimethoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO4/c1-18-12-9-14(20-3)13(19-2)8-11(12)15(17)16-10-6-4-5-7-10/h8-10H,4-7H2,1-3H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WEJLXJWQEDMAEV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1C(=O)NC2CCCC2)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-cyclopentyl-2,4,5-trimethoxybenzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-({4-[(4-bromophenoxy)methyl]benzoyl}amino)-5-isopropyl-3-thiophenecarboxamide](/img/structure/B5731959.png)

![N-(3-methylphenyl)-N'-1,3,5-triazatricyclo[3.3.1.1~3,7~]dec-7-ylthiourea](/img/structure/B5731978.png)

![3-bromo-N'-{4-methoxy-3-[(4-methoxyphenoxy)methyl]benzylidene}benzohydrazide](/img/structure/B5731993.png)




![N-[2-(3,4-dimethoxyphenyl)ethyl]-9-oxo-1,2,3,9-tetrahydropyrrolo[2,1-b]quinazoline-6-carboxamide](/img/structure/B5732051.png)


![5-[(4-ethylphenoxy)methyl]-1,3,4-oxadiazole-2-thiol](/img/structure/B5732059.png)
![N-[(4-phenyltetrahydro-2H-pyran-4-yl)methyl]cyclohexanecarboxamide](/img/structure/B5732062.png)